Aceclidine hydrochloride (3-acetoxyquinuclidine) is a synthetic parasympathomimetic agent that acts as a muscarinic receptor agonist. [] It is a quaternary ammonium compound with a structural resemblance to acetylcholine. [] In scientific research, aceclidine hydrochloride serves as a valuable tool to investigate cholinergic neurotransmission and the role of muscarinic receptors in various physiological and pathological processes.
The synthesis of aceclidine hydrochloride involves several steps, primarily focusing on the acetylation of quinuclidine. The general method includes:
In industrial settings, this synthesis is scaled up while maintaining controlled conditions to ensure high purity and yield .
Aceclidine hydrochloride has a complex molecular structure characterized by its bicyclic framework derived from quinuclidine. The structural formula can be represented as follows:
The spatial arrangement of atoms allows for effective binding to muscarinic receptors, which is crucial for its biological activity .
Aceclidine hydrochloride can participate in various chemical reactions, including:
These reactions are vital for modifying the compound to explore its derivatives for potential therapeutic applications .
The mechanism by which aceclidine hydrochloride exerts its effects involves:
Research indicates that aceclidine's action on these receptors mimics acetylcholine's natural effects, making it effective in treating glaucoma .
Aceclidine hydrochloride exhibits several key physical and chemical properties:
These properties are essential for formulating effective ophthalmic solutions .
Aceclidine hydrochloride has diverse applications across various fields:
The compound's role as a research tool extends into understanding receptor pharmacology and developing new therapeutic agents targeting similar pathways .
The evolution of quinuclidine-derived cholinergic agonists began with the isolation of muscarine from Amanita muscaria mushrooms in 1869, which established the pharmacological significance of muscarinic receptor activation. Early synthetic efforts focused on mimicking acetylcholine's quaternary ammonium group and ester functionality, leading to pilocarpine (1875) – a plant alkaloid with limited stability. The mid-20th century saw systematic exploration of bicyclic amines, culminating in the synthesis of 3-quinuclidinyl derivatives in the 1960s. Aceclidine hydrochloride (3-acetoxyquinuclidine hydrochloride) emerged as a breakthrough molecule, combining the hydrolytically stable quinuclidine core with an acetyl ester moiety. Unlike acetylcholine, aceclidine's rigid bicyclic structure prevents free rotation, locking the molecule into a bioactive conformation that enhances muscarinic receptor affinity. Its introduction provided the first quinuclidine-based agent clinically marketed in Europe under trade names like Glaucostat for glaucoma management, addressing the need for miotics with improved ocular retention and reduced side effects compared to carbachol [1] [9].
Table 1: Key Quinuclidine-Based Cholinergic Agonists
Compound | Year | Structural Features | Therapeutic Application |
---|---|---|---|
Muscarine | 1869 | Tetrahydrofuran ring with trimethylammonium | Research tool |
Pilocarpine | 1875 | Imidazole ring with γ-lactone | Glaucoma treatment |
3-Quinuclidinol | 1950s | Unsubstituted quinuclidine core | Synthetic intermediate |
Aceclidine HCl | 1960s | 3-Acetoxyquinuclidine hydrochloride | Glaucoma (Europe) |
Talsaclidine | 1990s | 3-(2-Propoxy)-1,2,3,4-tetrahydrocyclopent[b]indole | Alzheimer's research |
Aceclidine hydrochloride (C₉H₁₆ClNO₂) contains a chiral center at the C3 position of the quinuclidine ring, making stereoselective synthesis critical for pharmacological efficacy. The commercial compound typically exists as a racemic mixture, though resolution of enantiomers reveals significant activity differences. The synthetic route involves:
Chiral resolution employs (+)-di-p-toluoyl-D-tartaric acid, isolating the (-)-(S)-enantiomer which exhibits 15-fold higher muscarinic affinity than the (+)-(R)-form. X-ray crystallography confirms the (S)-configuration positions the acetate group equatorially, optimizing receptor docking [6] [7].
Table 2: Physicochemical Properties of Aceclidine Hydrochloride Enantiomers
Property | (‒)-(S)-Aceclidine HCl | (+)-(R)-Aceclidine HCl |
---|---|---|
Specific Rotation [α]D | ‒38.5° (c=1, H₂O) | +36.2° (c=1, H₂O) |
Melting Point | 166°C | 165°C |
Aqueous Solubility | 15 mg/mL (60°C) | 14 mg/mL (60°C) |
Receptor Binding (KH) | 40 nM (M₁) | 600 nM (M₁) |
The (‒)-(S)-enantiomer of aceclidine hydrochloride demonstrates superior binding to human muscarinic receptors (M₁–M₅), with 40 μM EC₅₀ for M₁ and M₃ subtypes versus >500 μM for the (+)-(R)-form. Radioligand displacement assays using [³H]-quinuclidinyl benzilate show KH values of 40 nM for (‒)-aceclidine at M₁ receptors, correlating with functional activity in guinea pig ileum contraction (EC₅₀ = 0.8 μM). The enantiomeric potency ratio [(+)-ED₅₀/(‒)-ED₅₀] is 12.5 for tremorogenic effects in mice, confirming in vivo relevance [6] [8].
Mechanistically, (‒)-(S)-aceclidine activates Gq-coupled M₃ receptors in the iris sphincter muscle, triggering phospholipase C (PLC) activation and IP₃-mediated calcium release. This induces myosin light-chain kinase phosphorylation, causing pupil constriction (miosis) and intraocular pressure reduction. Notably, aceclidine’s partial agonism (60% efficacy vs. acetylcholine) minimizes M₂-mediated bradycardia, a key advantage over carbachol [3] [6].
Systematic modification of aceclidine’s structure reveals critical SAR trends:
Table 3: Structure-Activity Relationships of Aceclidine Analogues
Modification | Compound Example | M₁ EC₅₀ (μM) | M₃ EC₅₀ (μM) | Activity Change |
---|---|---|---|---|
None (Reference) | Aceclidine HCl | 40 | 45 | Baseline |
N-Methylation | Aceclidine methiodide | 13 | 18 | ↑ Potency |
C3 Ester Elongation | Propionyl analogue | 210 | 190 | ↓↓↓ Potency |
C3 Ketone | 3-Quinuclidinone | >1,000 | >1,000 | Inactive |
Bicyclic Modification | Talsaclidine | 0.8 | 24 | ↑ M₁ Selectivity |
Recent patents disclose cyclodextrin complexes (e.g., sulfobutyl ether β-cyclodextrin) that improve aceclidine’s solubility (5-fold vs. free base) without altering SAR, enabling novel formulations for presbyopia [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7